4-(2-aminoethyl)-5-cyclopropyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
4-(2-aminoethyl)-5-cyclopropyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that features a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoethyl)-5-cyclopropyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a β-keto ester, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-aminoethyl)-5-cyclopropyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potential biological activity.
Scientific Research Applications
4-(2-aminoethyl)-5-cyclopropyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Its potential therapeutic properties make it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-(2-aminoethyl)-5-cyclopropyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group may facilitate binding to active sites, while the cyclopropyl and phenyl groups contribute to the overall stability and specificity of the interaction. This compound may modulate biological pathways by inhibiting or activating key enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenethylamines: These compounds share a similar phenethylamine structure and are known for their biological activity, particularly in the central nervous system.
Imidazoles: Another class of heterocyclic compounds with diverse biological activities, including antimicrobial and anti-inflammatory properties.
Uniqueness
4-(2-aminoethyl)-5-cyclopropyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is unique due to its specific combination of functional groups and structural features. The presence of the cyclopropyl group adds rigidity and influences the compound’s reactivity and binding properties. Additionally, the pyrazolone core is a versatile scaffold that can be modified to enhance its biological activity and selectivity.
Properties
IUPAC Name |
4-(2-aminoethyl)-5-cyclopropyl-2-phenyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c15-9-8-12-13(10-6-7-10)16-17(14(12)18)11-4-2-1-3-5-11/h1-5,10,16H,6-9,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLRUDADYMQXGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=O)N(N2)C3=CC=CC=C3)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701160753 |
Source
|
Record name | 4-(2-Aminoethyl)-5-cyclopropyl-1,2-dihydro-2-phenyl-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701160753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952958-77-9 |
Source
|
Record name | 4-(2-Aminoethyl)-5-cyclopropyl-1,2-dihydro-2-phenyl-3H-pyrazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952958-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Aminoethyl)-5-cyclopropyl-1,2-dihydro-2-phenyl-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701160753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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